1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
1-(Benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure substituted with a benzyloxy group at the 1-position and a phenyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids.
Mechanism of Action
Target of Action
It is known that imidazo[4,5-b]pyridines have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold, indicating their potential to interact with various biological targets .
Mode of Action
Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions . They can influence many cellular pathways necessary for the proper functioning of cells . The specific interactions of 1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
These include pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Result of Action
Imidazo[4,5-b]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they can have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzyl bromide to form 2-benzyloxy-1H-imidazo[4,5-b]pyridine, which is then further reacted with phenyl isocyanate to yield the target compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction mixture being heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-phenyl-imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced aromaticity or altered substituents .
Scientific Research Applications
1-(Benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a GABA_A receptor positive allosteric modulator, which can influence neurotransmission.
Medicine: Explored for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar structure but with different substitution patterns, leading to varied biological activities.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,2-a]pyridine: Known for its use in various therapeutic applications, including as a sedative and hypnotic agent.
Uniqueness
1-(Benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyloxy and phenyl groups contribute to its ability to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-phenyl-1-phenylmethoxyimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-3-8-15(9-4-1)14-23-22-17-12-7-13-20-18(17)21-19(22)16-10-5-2-6-11-16/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDWLFCKPBHYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=C(N=CC=C3)N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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